6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound “6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad types of biological activity . They are integral features of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves the design and synthesis of the derivatives differing in the structure of the substituents in C2 and C5 positions . A method for the preparation of 7H-1,2,4-triazolo thiadiazines was developed based on the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide .Molecular Structure Analysis
The molecular structure of “6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” was confirmed by X-ray crystal structure analysis . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
The chemical reactions of “6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” involve intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .Future Directions
Continuous efforts are being made to identify novel heterocyclic compounds with potent biological activities . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on developing new leads possessing the 1,3,4-thiadiazole nucleus with higher efficacy and reduced side effects .
properties
IUPAC Name |
6-(5-bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN4S/c10-5-1-2-7(11)6(3-5)8-14-15-4-12-13-9(15)16-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONDVWKQROMQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN3C=NN=C3S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromo-2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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